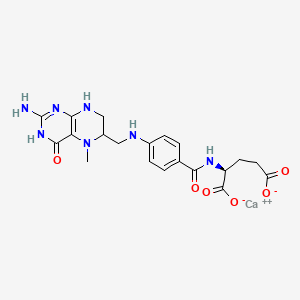

(rac)-Calcium N5-methyltetrahydrofolate-d3

Descripción

Structure

2D Structure

Propiedades

Número CAS |

26560-38-3 |

|---|---|

Fórmula molecular |

C20H23CaN7O6 |

Peso molecular |

497.5 g/mol |

Nombre IUPAC |

calcium (2S)-2-[[4-[(2-amino-5-methyl-4-oxo-3,6,7,8-tetrahydropteridin-6-yl)methylamino]benzoyl]amino]pentanedioate |

InChI |

InChI=1S/C20H25N7O6.Ca/c1-27-12(9-23-16-15(27)18(31)26-20(21)25-16)8-22-11-4-2-10(3-5-11)17(30)24-13(19(32)33)6-7-14(28)29;/h2-5,12-13,22H,6-9H2,1H3,(H,24,30)(H,28,29)(H,32,33)(H4,21,23,25,26,31);/q;+2/p-2/t12?,13-;/m0./s1 |

Clave InChI |

VWBBRFHSPXRJQD-ZEDZUCNESA-L |

SMILES canónico |

CN1C(CNC2=C1C(=O)NC(=N2)N)CNC3=CC=C(C=C3)C(=O)NC(CCC(=O)[O-])C(=O)[O-].[Ca+2] |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>3 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

Calcium methyltetrahydrofolate; NSC 173328; NSC-173328; NSC173328; |

Origen del producto |

United States |

Historical Context of Folate Research and Its Active Forms

The journey to understanding folate and its active forms began in the 1930s. Researcher Lucy Wills first identified a "new hemopoietic factor" in brewer's yeast that could prevent and reverse a specific type of anemia in pregnant women. news-medical.netmdpi.com This substance was initially termed the 'Wills' factor'. nih.govkarger.com Subsequent research revealed that similar factors from various sources, such as leafy greens (from which the name "folic acid" is derived, from the Latin folium for leaf), yeast, and liver extracts, could address different deficiency-related conditions in animals and microorganisms. mdpi.comnih.govresearchgate.net

Between 1943 and 1945, the synthetic form, pteroylglutamic acid, was crystallized, chemically identified, and officially named folic acid. nih.govkarger.com It soon became clear that folic acid itself was a precursor, or provitamin, that required metabolic conversion to become biologically useful. news-medical.net This understanding spurred further investigation into the metabolic pathways of folate.

Researchers discovered that for folic acid to perform its vital functions, it must be reduced and methylated within the body. This multi-step process, primarily occurring in the liver, involves enzymes like dihydrofolate reductase (DHFR). news-medical.netwikipedia.org This line of inquiry ultimately led to the identification of several active derivatives, with the most crucial and terminal form in the metabolic pathway being L-5-methyltetrahydrofolate (L-5-MTHF). wikipedia.orgtaylorandfrancis.com

The Significance of L 5 Methyltetrahydrofolate As an Endogenous Folate Species

L-5-methyltetrahydrofolate is the most abundant and biologically active form of folate found circulating in human plasma and utilized within cells. wikipedia.orgnih.gov Unlike synthetic folic acid, L-5-MTHF is a natural, endogenous folate that can be directly used by the body without the need for enzymatic reduction. wikipedia.org

Its primary role is as a critical coenzyme in one-carbon metabolism. news-medical.netnih.gov In this capacity, L-5-MTHF donates a methyl group for the remethylation of homocysteine to methionine, a fundamental reaction for numerous physiological processes. wikipedia.org This conversion is essential for the synthesis of DNA, RNA, and neurotransmitters like serotonin, dopamine, and norepinephrine. wikipedia.orgmagnafolate.com

Because L-5-MTHF is the final, active form in the folate pathway, it can effectively bypass potential bottlenecks in folate metabolism, such as those caused by genetic variations in the methylenetetrahydrofolate reductase (MTHFR) enzyme. nih.govmagnafolate.com This direct bioavailability makes it a key molecule for maintaining cellular function, particularly in processes involving rapid cell division and DNA synthesis. news-medical.netcancer.gov

Rationale for Research Focus on Calcium N5 Methyltetrahydrofolate in Experimental Systems

Central Role in One-Carbon Metabolism

One-carbon metabolism is a network of interconnected biochemical reactions vital for the transfer of one-carbon units. nih.gov L-5-MTHF is a key player in this process, facilitating numerous physiological functions. nih.gov

Participation in the Homocysteine-Methionine Cycle

L-5-MTHF is a critical component of the homocysteine-methionine cycle. nih.govmdpi.com In this pathway, it donates a methyl group for the remethylation of homocysteine to methionine, a reaction catalyzed by the enzyme methionine synthase. mdpi.comnih.gov This process is essential for regulating homocysteine levels, as elevated levels are associated with various health risks. nih.gov The regeneration of methionine is also vital for the production of S-adenosylmethionine (SAM), the universal methyl donor for numerous cellular reactions. nih.gov

Intermediary in Methyl Group Transfer Reactions

As the primary methyl donor in the homocysteine-methionine cycle, L-5-MTHF acts as a crucial intermediary in methyl group transfer reactions. nih.gov The methyl group it carries is ultimately transferred to a wide range of acceptor molecules, including DNA, RNA, proteins, and lipids. nih.gov These methylation reactions are fundamental for gene regulation, neurotransmitter synthesis, and maintaining cellular function. youtube.com

Contribution to Nucleic Acid Synthesis Pathways

The metabolic pathways involving L-5-MTHF are intrinsically linked to the synthesis of nucleic acids (DNA and RNA). wikipedia.orgyoutube.com While L-5-MTHF itself is not a direct precursor for nucleotide synthesis, its role in regenerating tetrahydrofolate (THF) is essential. THF is a coenzyme required for the synthesis of purines and thymidylate, which are the building blocks of DNA and RNA. wikipedia.orgfrontiersin.org By participating in the homocysteine-methionine cycle, L-5-MTHF ensures a continuous supply of THF to support DNA replication and repair. nih.gov

Enzymatic Interactions within Folate Metabolism

The metabolic functions of L-5-MTHF are mediated through its interactions with specific enzymes that are central to folate metabolism.

Interaction with Methylenetetrahydrofolate Reductase (MTHFR)

L-5-MTHF is the direct product of the reaction catalyzed by methylenetetrahydrofolate reductase (MTHFR). mdpi.com MTHFR is a key enzyme in the folate pathway that irreversibly reduces 5,10-methylenetetrahydrofolate to L-5-MTHF. mdpi.comyoutube.com The activity of the MTHFR enzyme is crucial for maintaining an adequate supply of L-5-MTHF for the homocysteine-methionine cycle. mdpi.com Genetic variations, or polymorphisms, in the MTHFR gene can lead to reduced enzyme activity, which can impact folate metabolism and homocysteine levels. mdpi.comnih.govyoutube.com

Role as a Substrate for Methionine Synthase (MTR/MS)

L-5-MTHF serves as an essential substrate for methionine synthase (MTR), also known as methyl-transfer-reaction/methionine synthase (MS). youtube.commdpi.com This vitamin B12-dependent enzyme catalyzes the transfer of the methyl group from L-5-MTHF to homocysteine, thereby regenerating methionine and tetrahydrofolate. nih.govnih.gov This reaction is a critical intersection between folate and methionine metabolism, highlighting the indispensable role of L-5-MTHF in maintaining the balance of these two vital pathways. nih.govnih.gov

Interactive Data Table: Key Molecules in L-5-MTHF Metabolism

| Molecule | Function | Associated Pathways |

| L-5-Methyltetrahydrofolate (L-5-MTHF) | Primary active form of folate; methyl group donor. wikipedia.orgnih.gov | One-Carbon Metabolism, Homocysteine-Methionine Cycle. nih.govmdpi.com |

| Homocysteine | Amino acid remethylated to methionine. nih.gov | Homocysteine-Methionine Cycle. mdpi.com |

| Methionine | Essential amino acid regenerated from homocysteine. mdpi.com | Homocysteine-Methionine Cycle, S-adenosylmethionine (SAM) synthesis. nih.gov |

| S-Adenosylmethionine (SAM) | Universal methyl donor for various cellular reactions. nih.gov | Methyl Group Transfer Reactions. nih.gov |

| Tetrahydrofolate (THF) | Coenzyme in nucleic acid synthesis. wikipedia.orgfrontiersin.org | Folate Metabolism, Nucleic Acid Synthesis. wikipedia.orgnih.gov |

| 5,10-Methylenetetrahydrofolate | Precursor to L-5-MTHF. mdpi.com | Folate Metabolism. mdpi.com |

Interactive Data Table: Key Enzymes in L-5-MTHF Metabolism

| Enzyme | Full Name | Function |

| MTHFR | Methylenetetrahydrofolate Reductase | Catalyzes the formation of L-5-MTHF from 5,10-methylenetetrahydrofolate. mdpi.com |

| MTR/MS | Methionine Synthase | Catalyzes the transfer of a methyl group from L-5-MTHF to homocysteine. youtube.commdpi.com |

| DHFR | Dihydrofolate Reductase | Reduces folic acid to its active form, tetrahydrofolate. wikipedia.org |

Influence on Glycine (B1666218) N-Methyltransferase (GNMT) Activity

L-5-methyltetrahydrofolate exerts a significant regulatory influence on the activity of Glycine N-Methyltransferase (GNMT). GNMT is a key enzyme in the metabolism of methionine, responsible for catabolizing excess S-adenosylmethionine (AdoMet), the body's primary methyl donor. nih.gov L-5-MTHF acts as an allosteric inhibitor of GNMT. nih.gov This means that when levels of L-5-MTHF are sufficient, it binds to GNMT and reduces its activity. nih.gov

This inhibition of GNMT by L-5-MTHF serves as a critical regulatory mechanism to maintain the balance of methyl groups in the cell. nih.gov By slowing down the breakdown of AdoMet, L-5-MTHF ensures that there is an adequate supply of methyl groups for essential methylation reactions. Conversely, when folate levels are low, GNMT activity increases to remove excess AdoMet. nih.gov Studies in mice with a knockout of the GNMT gene have demonstrated a significant impact on AdoMet levels in the liver and plasma, underscoring the importance of this regulatory relationship. nih.gov The crystal structure of GNMT complexed with L-5-MTHF has revealed that two folate molecules bind to one tetrameric form of the enzyme, providing a basis for understanding the mechanism of inhibition. nih.gov

Metabolic Interdependencies with Other Micronutrients

Relationship with Vitamin B12

The relationship between L-5-methyltetrahydrofolate and vitamin B12 (cobalamin) is one of the most critical in one-carbon metabolism. Vitamin B12 is an essential cofactor for the enzyme methionine synthase, which catalyzes the transfer of a methyl group from L-5-MTHF to homocysteine to form methionine. nih.govresearchgate.net

In a state of vitamin B12 deficiency, the methionine synthase reaction is impaired. This leads to the "methyl-folate trap," where folate becomes trapped in the form of L-5-MTHF because it cannot donate its methyl group. scispace.com This trapping prevents the regeneration of tetrahydrofolate (THF), which is necessary for the synthesis of nucleotides required for DNA production. wikipedia.org Consequently, a deficiency in vitamin B12 can lead to a functional folate deficiency, even when dietary folate intake is adequate, resulting in conditions like megaloblastic anemia. scispace.comclevelandclinic.org Therefore, the coordinated action of both L-5-MTHF and vitamin B12 is essential for proper DNA synthesis and cell division. nih.gov

Connections with Vitamin B6 and Riboflavin (B1680620) Cofactors

L-5-methyltetrahydrofolate's metabolic network also involves significant connections with vitamin B6 (pyridoxine) and riboflavin (vitamin B2).

Vitamin B6: The active form of vitamin B6, pyridoxal (B1214274) 5'-phosphate (PLP), is a crucial cofactor for the enzyme serine hydroxymethyltransferase (SHMT). researchgate.net SHMT catalyzes the conversion of serine and tetrahydrofolate (THF) to glycine and 5,10-methylenetetrahydrofolate. researchgate.net This reaction is a primary source of one-carbon units for the folate pool, which are ultimately used to produce L-5-MTHF. Therefore, adequate vitamin B6 status is essential for the de novo synthesis of the folate coenzymes that lead to L-5-MTHF.

Riboflavin: Riboflavin, in its coenzyme form flavin adenine (B156593) dinucleotide (FAD), is a critical cofactor for the enzyme methylenetetrahydrofolate reductase (MTHFR). oregonstate.edunih.gov MTHFR catalyzes the irreversible reduction of 5,10-methylenetetrahydrofolate to L-5-methyltetrahydrofolate. nih.gov A deficiency in riboflavin can impair MTHFR activity, leading to reduced levels of L-5-MTHF and an accumulation of homocysteine. nih.gov This interaction is particularly significant in individuals with a common genetic polymorphism in the MTHFR gene (C677T), as the variant enzyme has a lower affinity for FAD. nih.gov Studies have shown that riboflavin supplementation can help lower homocysteine levels in individuals with this genotype. oregonstate.edu

Table 1: Key Enzymes and their Micronutrient Cofactors in Folate Metabolism

| Enzyme | Abbreviation | Function | Required Cofactor(s) |

|---|---|---|---|

| Dihydrofolate Reductase | DHFR | Reduces folic acid and dihydrofolate to tetrahydrofolate | - |

| Serine Hydroxymethyltransferase | SHMT | Converts THF to 5,10-methylenetetrahydrofolate | Vitamin B6 (PLP) |

| Methylenetetrahydrofolate Reductase | MTHFR | Reduces 5,10-methylenetetrahydrofolate to L-5-MTHF | Riboflavin (FAD) |

| Methionine Synthase | MS | Regenerates methionine from homocysteine using L-5-MTHF | Vitamin B12 (Cobalamin) |

| Glycine N-Methyltransferase | GNMT | Catabolizes excess S-adenosylmethionine | - (Inhibited by L-5-MTHF) |

Interplay with Choline (B1196258) and Betaine (B1666868) Metabolism

The metabolism of L-5-methyltetrahydrofolate is also closely intertwined with that of choline and its derivative, betaine. Both pathways are involved in the remethylation of homocysteine to methionine. nih.gov

While the folate-dependent pathway utilizes L-5-MTHF as the methyl donor, the betaine-homocysteine methyltransferase (BHMT) pathway uses betaine as the methyl donor for the same conversion, primarily in the liver and kidneys. nih.gov These two pathways are complementary and can compensate for each other to some extent.

When the folate pathway is compromised, for instance due to a deficiency in folate or a genetic variation in the MTHFR enzyme, the BHMT pathway can become more crucial for homocysteine remethylation. nih.gov Conversely, a diet deficient in choline can lead to a reduction in liver folate content and an increase in plasma homocysteine. mdpi.com Betaine supplementation has been shown to lower homocysteine levels, particularly when folate status is low. epa.gov This interplay highlights a crucial metabolic link where choline and betaine can spare folate in one-carbon metabolism, ensuring the continuous supply of methionine for essential cellular functions. nih.gov

Cellular Uptake and Transport Systems

The cellular uptake of L-5-MTHF is a critical process, as this hydrophilic molecule cannot readily diffuse across cell membranes. nih.gov Mammalian cells have evolved three primary systems to facilitate its transport: the Reduced Folate Carrier (RFC), the Proton-Coupled Folate Transporter (PCFT), and Folate Receptors (FRs). tandfonline.com These systems exhibit distinct characteristics and tissue expression patterns, ensuring adequate folate supply to various cells and tissues.

The Reduced Folate Carrier (RFC), encoded by the SLC19A1 gene, is widely recognized as the major transport system for folates in mammalian cells and tissues. nih.govwikipedia.org It is ubiquitously expressed and functions optimally at a neutral pH of approximately 7.4, which is characteristic of the bloodstream and most peripheral tissues. nih.gov RFC operates as a bidirectional anion exchanger, facilitating the transport of reduced folates like L-5-MTHF into the cell in exchange for intracellular organic phosphates. wikipedia.org

The affinity of RFC for L-5-MTHF is in the low micromolar range, typically between 1 and 5 µM. nih.gov While RFC can transport various folate derivatives, it shows a preference for reduced folates over the synthetic, oxidized form, folic acid. nih.govnih.gov Interestingly, RFC transport is not stereospecific for L-5-methyltetrahydrofolate. nih.govnih.gov The transporter's activity is dependent on both temperature and substrate concentration, exhibiting saturation kinetics consistent with a carrier-mediated process. nih.gov

| Characteristic | Description | Reference |

|---|---|---|

| Gene | SLC19A1 | wikipedia.org |

| Optimal pH | ~7.4 (Neutral) | nih.gov |

| Mechanism | Bidirectional anion antiport | wikipedia.org |

| Affinity (Kt) for L-5-MTHF | ~1-5 µM | nih.gov |

| Stereospecificity for L-5-MTHF | No | nih.govnih.gov |

| Expression | Ubiquitous in mammalian tissues | nih.gov |

The Proton-Coupled Folate Transporter (PCFT), encoded by the SLC46A1 gene, is another key player in folate uptake, particularly in specific environments. wikipedia.org Unlike RFC, PCFT functions optimally in acidic conditions, with a pH optimum of around 5.5. nih.gov This makes it the primary transporter for the absorption of dietary folates in the acidic microenvironment of the proximal small intestine. physoc.org

PCFT operates as a symporter, harnessing the energy of a proton gradient to drive the uphill transport of folates into the cell. nih.gov This process involves the co-transport of a proton with the folate molecule. nih.gov PCFT exhibits a high affinity for L-5-MTHF, with transport influx Kts in the range of 0.2 to 2 µM. physoc.org In addition to its role in intestinal absorption, PCFT is also crucial for transporting folates across the choroid plexus into the central nervous system. wikipedia.orgnih.gov While its activity is maximal at low pH, PCFT can still mediate transport at neutral pH, albeit to a lesser extent. nih.gov

| Characteristic | Description | Reference |

|---|---|---|

| Gene | SLC46A1 | wikipedia.org |

| Optimal pH | ~5.5 (Acidic) | nih.gov |

| Mechanism | Proton symport (co-transport) | nih.govnih.gov |

| Affinity (Kt) for L-5-MTHF | ~0.2-2 µM | physoc.org |

| Primary Location | Proximal small intestine, choroid plexus | wikipedia.orgphysoc.org |

| Function | Dietary folate absorption, transport to CNS | wikipedia.orgnih.gov |

Folate Receptors (FRs) constitute a family of high-affinity, glycosylphosphatidylinositol (GPI)-anchored membrane proteins that mediate folate uptake through a process called potocytosis, a form of receptor-mediated endocytosis. nih.gov FRα, a key member of this family, is expressed in various epithelial cells, including the choroid plexus, and plays a role in transepithelial folate transport. nih.govnih.gov

The process begins with the binding of L-5-MTHF to FRs clustered in specialized membrane domains called caveolae. nih.gov Following binding, the receptor-ligand complex is internalized into the cell within endosomes. tandfonline.com As the endosome acidifies, PCFT, which co-localizes with FRs in the endosomal compartment, is thought to facilitate the export of the folate from the endosome into the cytoplasm. physoc.org This intricate mechanism ensures the efficient delivery of L-5-MTHF to the cell's interior, particularly in tissues with high folate requirements. nih.gov

Intracellular Metabolism and Conversion Pathways

Once inside the cell, L-5-MTHF does not remain in its monoglutamate form. It undergoes critical metabolic conversions that are essential for its retention and function within the cell. These pathways involve the generation of other folate derivatives and the addition of multiple glutamate (B1630785) residues.

The primary metabolic fate of L-5-MTHF within the cell is its conversion to tetrahydrofolate (THF). This reaction is catalyzed by the vitamin B12-dependent enzyme, methionine synthase. nih.govnih.gov In this crucial step of the one-carbon metabolism cycle, the methyl group from L-5-MTHF is transferred to homocysteine, resulting in the formation of methionine and THF. laboclement.commodelseed.org

This conversion is vital as it "liberates" the folate core, allowing it to be utilized in other essential metabolic pathways. nih.gov The generated THF can then be converted into other THF derivatives, such as 5,10-methylenetetrahydrofolate and 10-formyltetrahydrofolate, which are required for the synthesis of purines and thymidylate, the building blocks of DNA and RNA. nih.govresearchgate.net The dependence of this reaction on vitamin B12 highlights the interconnectedness of these two vitamins in cellular metabolism. nih.gov In the absence of vitamin B12, L-5-MTHF becomes metabolically "trapped," leading to a functional folate deficiency. laboclement.comnih.gov

To ensure its retention within the cell and to enhance its affinity for folate-dependent enzymes, L-5-MTHF and other THF derivatives are converted to polyglutamated forms. nih.govnih.gov This process, known as polyglutamylation, is catalyzed by the enzyme folylpolyglutamate synthetase (FPGS). proteopedia.org FPGS sequentially adds several glutamate residues to the folate molecule, forming a polyglutamate tail. nih.gov

Polyglutamylated folates are better retained within the cell because they are poor substrates for the efflux transporters that would otherwise pump them out. nih.govnih.gov Furthermore, many folate-dependent enzymes exhibit a higher affinity for the polyglutamated forms of their cofactors. nih.gov The most common cytosolic form of L-5-MTHF has five added glutamate residues. reactome.org This polyglutamylation is essential for maintaining the subcellular compartmentalization of folates and for their proper function in metabolic pathways. nih.gov The process is reversible, with the enzyme γ-glutamyl hydrolase (GGH) catalyzing the removal of glutamate residues. nih.gov

| Enzyme | Reaction Catalyzed | Significance | Reference |

|---|---|---|---|

| Methionine Synthase | L-5-MTHF + Homocysteine → THF + Methionine | Liberates THF for one-carbon metabolism; dependent on Vitamin B12. | nih.govnih.gov |

| Folylpolyglutamate Synthetase (FPGS) | Adds glutamate residues to folates. | Increases intracellular retention and affinity for enzymes. | nih.govproteopedia.org |

| γ-Glutamyl Hydrolase (GGH) | Removes glutamate residues from folates. | Regulates polyglutamate chain length and facilitates folate efflux. | nih.gov |

Preclinical Investigations and Experimental Models of L 5 Methyltetrahydrofolate

In Vivo Research Models (Non-Human)

Rodent models, particularly rats, have served as a cornerstone for investigating the biological activities of L-5-MTHF. Their physiological and metabolic similarities to humans make them suitable subjects for exploring the compound's influence on DNA integrity, developmental processes, and metabolic responses at the organ level.

L-5-MTHF plays a crucial role in the synthesis of purines and thymidylate, essential precursors for DNA synthesis and repair. Its involvement in maintaining genomic integrity is a key area of research. Studies suggest that the active form of folate may have a protective effect against DNA damage. For instance, investigations into the effects of ionizing radiation on DNA have shown that 5-MTHF can prevent the majority of strand cleavage in supercoiled plasmid DNA exposed to X-rays. While this was an in-vitro experiment, it points to a direct radioprotective property of the folate. This protection is thought to occur through the scavenging of hydroxyl radicals generated by radiation.

In contrast, other research has explored the complex, sometimes dual, role of 5-MTHF in DNA damage. One study observed a positive association between higher blood levels of 5-MTHF and increased DNA damage in elderly human subjects, suggesting a potential pro-oxidant effect under certain conditions. nih.gov An associated study in the nematode Caenorhabditis elegans supported this, finding that high concentrations of 5-MTHF increased the production of reactive oxygen species (ROS). nih.gov

Furthermore, studies in rats have examined the impact of radiation on DNA methylation, a critical epigenetic mechanism for gene regulation that is dependent on folate metabolism. Research on rats subjected to fractionated whole-heart irradiation revealed significant global hypomethylation in blood DNA 12 months after exposure. nih.gov Another study on rat mammary carcinomas induced by radiation also investigated changes in DNA methylation patterns, suggesting that while methylation is affected, it may not be the primary mechanism driving all the observed gene expression differences. plos.org These studies underscore the intricate relationship between folate status, DNA methylation, and radiation-induced cellular changes.

The role of folate in preventing neural tube defects is well-established, making the safety and efficacy of different folate forms during development a critical area of investigation. Preclinical studies in rodent models have been essential for evaluating the developmental effects of L-5-MTHF.

A key safety evaluation in rats assessed the potential for subchronic and prenatal developmental toxicity of calcium L-methylfolate (L-5-MTHF-Ca). nih.gov The results from this study indicated that L-5-MTHF-Ca is neither teratogenic nor embryotoxic in rats. nih.gov

Further research has delved into the comparative effects of L-5-MTHF and folic acid on maternal and developmental outcomes. In one study, pregnant Wistar rats were fed diets containing either folic acid or an equimolar amount of L-5-MTHF. mdpi.com The findings revealed that the two folate forms differentially programmed the mother's metabolic phenotype and the gene expression in the hypothalamus, the part of the brain that controls, among other things, hunger and energy expenditure. mdpi.com For example, dams on the L-5-MTHF diets exhibited higher food intake during pregnancy. mdpi.com These results highlight that even though both forms are effective as folates, they may have distinct biological programming effects during the critical window of development. mdpi.com

The liver is a central hub for folate metabolism and one-carbon transfer reactions. Studies in rats have provided detailed insights into how L-5-MTHF is handled and utilized at the hepatic level. Research has shown that the concentration of L-5-MTHF in the rat liver is dynamically regulated by the availability of other metabolites, particularly the amino acid methionine. nih.gov When methionine was administered to rats, it caused a rapid decrease in hepatic L-5-MTHF levels, with a corresponding increase in other folate forms like tetrahydrofolate and formyl-tetrahydrofolate. nih.gov This indicates that the liver's pool of active folate is tightly controlled by the methionine cycle. nih.gov

The transport of folates into the cellular powerhouses, the mitochondria, is another critical aspect of its metabolism. Studies using isolated rat liver mitochondria have demonstrated that L-5-MTHF is actively transported into the mitochondria via a specific carrier-mediated system. nih.gov This transport is crucial for mitochondrial DNA synthesis and other metabolic functions. The uptake of L-5-MTHF was found to be significantly more efficient than that of folic acid. nih.gov

The broader metabolic impact of different folate forms has also been examined. A study in pregnant Wistar rats compared diets supplemented with L-5-MTHF versus folic acid and analyzed the metabolic outcomes in the dams after birth. mdpi.com At parturition, dams that consumed L-5-MTHF had higher plasma homocysteine and hepatic S-adenosylhomocysteine (SAH) concentrations compared to those on the folic acid diet. mdpi.com These findings suggest that the form of folate consumed can distinctly influence one-carbon metabolism pathways within the liver and systemically. mdpi.com

Table 1: Effects of Methionine on Hepatic Folate Concentrations in Rats

This table is a representative summary based on the findings described in the text.

| Treatment | Hepatic L-5-Methyltetrahydrofolate | Hepatic Tetrahydrofolate & Formyl-tetrahydrofolate |

|---|---|---|

| Control | Baseline | Baseline |

| Methionine | Rapid Decrease | Corresponding Increase |

Oxidative stress, an imbalance between the production of reactive oxygen species and the body's ability to counteract their harmful effects, is implicated in numerous chronic diseases. L-5-MTHF has been investigated for its antioxidant properties in various rodent models.

In a rat model of Alzheimer's disease induced by D-galactose and aluminum chloride, administration of 5-MTHF was shown to alleviate memory impairment. nih.gov The protective effects were attributed, in part, to the reduction of oxidative stress. nih.gov Specifically, 5-MTHF treatment increased the activity of the antioxidant enzyme superoxide (B77818) dismutase and decreased levels of malondialdehyde, a marker of lipid peroxidation. nih.gov

Another study investigated the potential of 5-MTHF to mitigate atherosclerosis in rats. nih.gov The results indicated that 5-MTHF improved the antioxidant status by enhancing the activity of glutathione (B108866) (GSH), a major endogenous antioxidant. nih.gov

Table 2: Impact of 5-MTHF on Oxidative Stress Markers in a Rat Model of Alzheimer's Disease

This table is a representative summary based on the findings described in the text.

| Treatment Group | Superoxide Dismutase (SOD) Activity | Malondialdehyde (MDA) Level |

|---|---|---|

| AD Model | Decreased | Increased |

| AD Model + 5-MTHF | Increased | Decreased |

A significant body of preclinical research has focused on comparing L-5-MTHF with folic acid, the synthetic form of folate commonly used in supplements and food fortification. These studies aim to determine if the naturally active form offers any advantages in terms of efficacy or safety.

In a mouse model, researchers compared the effects of supplemental folic acid and 5-MTHF on gene expression related to folate metabolism in the liver. researchgate.net The study found that 5-MTHF supplementation led to significantly different expression levels of key enzymes compared to folic acid. For example, the expression of methionine synthase (Mtr), an enzyme that uses 5-MTHF to convert homocysteine to methionine, was significantly greater in all 5-MTHF groups compared to their folic acid counterparts. researchgate.net

In the context of developmental programming, a study on pregnant Wistar rats provided equimolar amounts of folic acid or L-5-MTHF. mdpi.com The research found that the two folate forms had different effects on the dams' postpartum weight gain, food intake, and hypothalamic gene expression. mdpi.com For instance, the 5X-MTHF diet resulted in higher final weight gain compared to the 5X-FA diet and led to the differential expression of 279 genes in the hypothalamus. mdpi.com These findings underscore that L-5-MTHF and folic acid are not metabolically interchangeable and can have distinct long-term programming effects. mdpi.com

Table 3: Comparative Effects of Folic Acid (FA) vs. L-5-Methyltetrahydrofolate (5-MTHF) in Rodent Models

This table is a representative summary based on the findings described in the text.

| Research Area | Animal Model | Finding |

|---|---|---|

| Gene Expression | Mouse | 5-MTHF supplementation led to higher expression of the Mtr gene compared to FA. researchgate.net |

| Colon Cancer | Rat | 5-MTHF supplementation resulted in a higher tumor burden compared to FA. nih.govresearchgate.net |

| Maternal Metabolism | Rat | Pregnancy diets with 5-MTHF vs. FA differentially programmed maternal phenotype and hypothalamic gene expression. mdpi.com |

Studies in Rodent Models (e.g., Rats)

In Vitro Cellular and Biochemical Models of L-5-Methyltetrahydrofolate

Preclinical investigations utilizing in vitro models have been instrumental in elucidating the cellular and biochemical behavior of L-5-methyltetrahydrofolate (L-5-MTHF), the biologically active form of folate. These experimental systems, ranging from cultured cell lines to isolated recombinant proteins, provide a controlled environment to dissect the mechanisms of action, transport, and interaction of this crucial nutrient at a molecular level.

Assessment of Cellular Growth and Proliferation in Cell Lines

The role of L-5-methyltetrahydrofolate in supporting cell growth and proliferation has been examined in various cell lines, particularly in the context of cancer research where folate metabolism is a critical pathway for nucleotide synthesis and cell division.

Studies have shown that L-5-MTHF can sustain the proliferation of cancer cell lines. For instance, in A549 lung cancer cells, L-5-MTHF was able to support proliferation over a range of concentrations, comparable to folic acid. wikipedia.orgnih.gov However, the concentration of L-5-MTHF found in human plasma may not be sufficient to support maximal proliferation of these cells in culture, suggesting that folate availability could be a limiting factor for rapid cancer cell growth in some physiological settings. wikipedia.org The enzyme methionine synthase (MTR), which utilizes L-5-MTHF, is essential for this proliferation when L-5-MTHF is the primary folate source. wikipedia.org

In another study, the effect of (dl)-5-methyltetrahydrofolate was investigated on several lymphoid leukemia cell lines, including BALM 3, CCRF-SB, CEM, Daudi, MOLT 4, and P3HR1. nih.gov The research demonstrated that L-5-MTHF inhibited the growth of all these cell lines in a dose-dependent manner, exhibiting a significant cytocidal effect at a concentration of 10⁻³ M. nih.gov Interestingly, at this concentration, the viability of normal human lymphocytes was not affected. nih.gov Furthermore, research on Panc-1, an aggressive pancreatic adenocarcinoma cell line, showed that treatment with a combination of methyl donors including folic acid resulted in a significant reduction in the proliferation rate. researchgate.net

Table 1: Effect of L-5-Methyltetrahydrofolate on Cellular Proliferation

| Cell Line | Compound | Concentration | Effect on Proliferation | Reference |

|---|---|---|---|---|

| A549 (Lung Cancer) | L-5-Methyltetrahydrofolate | Various | Sustains proliferation | wikipedia.orgnih.gov |

| T.T (Thyroid Cancer) | L-5-Methyltetrahydrofolate | N/A | MTR enzyme is essential for proliferation when L-5-MTHF is the sole folate source | wikipedia.org |

| BALM 3 (Lymphoid Leukemia) | (dl)-5-methyltetrahydrofolate | 10⁻³ M | Growth inhibition | nih.gov |

| CCRF-SB (Lymphoid Leukemia) | (dl)-5-methyltetrahydrofolate | 10⁻³ M | Growth inhibition | nih.gov |

| CEM (Lymphoid Leukemia) | (dl)-5-methyltetrahydrofolate | 10⁻³ M | Growth inhibition | nih.gov |

| Daudi (Lymphoid Leukemia) | (dl)-5-methyltetrahydrofolate | 10⁻³ M | Growth inhibition | nih.gov |

| MOLT 4 (Lymphoid Leukemia) | (dl)-5-methyltetrahydrofolate | 10⁻³ M | Growth inhibition | nih.gov |

| P3HR1 (Lymphoid Leukemia) | (dl)-5-methyltetrahydrofolate | 10⁻³ M | Growth inhibition | nih.gov |

| Panc-1 (Pancreatic Adenocarcinoma) | Methyl-donor treatment (including folic acid) | N/A | Reduced proliferation rate | researchgate.net |

Transport Studies Across Cellular Monolayers (e.g., Caco-2 Models)

Caco-2 cell monolayers, derived from human colorectal carcinoma, are a widely used in vitro model to predict intestinal drug and nutrient absorption due to their ability to differentiate into a polarized epithelial barrier that resembles the small intestinal epithelium. nih.govresearchgate.net

Transport studies using Caco-2 cells have provided valuable insights into the intestinal permeability of L-5-methyltetrahydrofolate. Research has determined the apparent permeability coefficient (Papp) for L-5-MTHF. In one study, the Papp for the transport of L-5-MTHF from the apical (luminal) to the basolateral (blood) side was found to be 1.4 x 10⁻⁶ cm/s. cambridge.org This was slightly lower than that of folic acid (1.7 x 10⁻⁶ cm/s) but higher than the low permeability marker mannitol (B672) (0.5 x 10⁻⁶ cm/s), indicating moderate permeability and suggesting that its absorption from the intestine may not be complete. cambridge.org

The transport of L-5-MTHF across Caco-2 cells is influenced by folate-binding proteins (FBP). The presence of FBP in the medium led to a decrease in the intestinal transport and cellular accumulation of L-5-MTHF. cambridge.org Further investigations into the transport mechanism suggest the involvement of the Reduced Folate Transporter for the apical uptake of folates in Caco-2 cells. nih.gov

Table 2: Permeability of L-5-Methyltetrahydrofolate in Caco-2 Cell Monolayers

| Compound | Concentration | Apparent Permeability Coefficient (Papp) (apical to basolateral) | Comparison Compounds | Reference |

|---|

Enzyme Kinetic Studies with Recombinant Proteins

The metabolism of L-5-methyltetrahydrofolate is intrinsically linked to the function of several key enzymes. Studies using recombinant proteins have been crucial in characterizing the kinetics of these enzymes, providing a deeper understanding of folate-dependent pathways.

The primary enzyme responsible for the synthesis of L-5-MTHF is 5,10-methylenetetrahydrofolate reductase (MTHFR), which catalyzes the irreversible reduction of 5,10-methylenetetrahydrofolate. nih.govnih.gov Recombinant human MTHFR has been expressed and purified for biochemical characterization. The specific activity of the purified histidine-tagged recombinant human MTHFR was determined to be 12.4 µmol min⁻¹ mg⁻¹.

Another critical enzyme is methionine synthase (MTR), which transfers a methyl group from L-5-MTHF to homocysteine to form methionine and tetrahydrofolate. wikipedia.orgnih.gov This reaction is essential for regenerating the active cofactor tetrahydrofolate and linking the folate and methionine cycles. nih.gov

Furthermore, advancements in biotechnology have enabled the development of enzymatic cascades for the production of L-5-MTHF. A one-pot, three-enzyme cascade has been designed to synthesize L-5-MTHF from folic acid, utilizing a highly active dihydrofolate reductase from Lactobacillus bulgaricus. This system achieved a 95.6% molar conversion rate of 34 mM folic acid into 32.5 mM of L-5-MTHF.

Table 3: Enzyme Kinetic and Production Data Related to L-5-Methyltetrahydrofolate

| Enzyme/System | Source | Substrate/Product | Kinetic Parameter/Yield | Reference |

|---|---|---|---|---|

| 5,10-Methylenetetrahydrofolate Reductase (MTHFR) | Recombinant Human | N/A | Specific Activity: 12.4 µmol min⁻¹ mg⁻¹ | |

| One-pot three-enzyme cascade | Lactobacillus bulgaricus Dihydrofolate Reductase, etc. | Folic Acid to L-5-MTHF | 32.5 mM L-5-MTHF from 34 mM Folic Acid (95.6% conversion) | |

| Engineered Escherichia coli | Genetically engineered E. coli | L-5-MTHF | 199.98 µg L⁻¹ |

Protein Binding and Interaction Analyses (e.g., with Soy Protein Isolate)

The interaction of L-5-methyltetrahydrofolate with proteins is a significant area of research, as these interactions can influence its stability, bioavailability, and delivery in food systems. Soy protein isolate (SPI) has been investigated as a potential carrier for folate fortification.

Spectrofluorometric analysis and molecular docking simulations have been employed to study the interaction between L-5-methyltetrahydrofolate (referred to as MTFA in the study) and SPI. These studies revealed that L-5-MTHF spontaneously binds to SPI, forming a complex. The binding is characterized by a decrease in Gibbs free energy of approximately 30 kJ·mol⁻¹ and an association constant (Ka) on the order of 10⁵ L·mol⁻¹.

Table 4: Thermodynamic Parameters of L-5-Methyltetrahydrofolate Interaction with Soy Protein Isolate (SPI)

| Interacting Molecules | Thermodynamic Parameter | Value | Method | Reference |

|---|---|---|---|---|

| L-5-Methyltetrahydrofolate (MTFA) and Soy Protein Isolate (SPI) | Gibbs Free Energy (ΔG) | ~ -30 kJ·mol⁻¹ | Spectrofluorometric Analysis | |

| L-5-Methyltetrahydrofolate (MTFA) and Soy Protein Isolate (SPI) | Association Constant (Ka) | 10⁵ L·mol⁻¹ | Spectrofluorometric Analysis |

Advanced Analytical Methodologies for L 5 Methyltetrahydrofolate

Chromatographic Techniques for Quantification in Biological Matrices

Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC), are fundamental for the separation and quantification of L-5-MTHF from other folate vitamers and interfering substances in biological samples.

HPLC coupled with fluorescence detection is a highly sensitive and specific method for quantifying L-5-MTHF. nih.gov The native fluorescence of the reduced pteridine (B1203161) ring of L-5-MTHF allows for its detection at low concentrations. The separation is typically achieved using a reversed-phase C18 column. ump.edu.myresearchgate.net

The mobile phase composition is a critical factor. An isocratic system may consist of an acetonitrile (B52724) and phosphate (B84403) buffer, with an ion-pairing agent like octanesulfonic acid to improve retention and peak shape. researchgate.net The pH of the mobile phase is optimized, often to around 2.5, to enhance the fluorescence signal. researchgate.net In other applications, a mobile phase combining an ammonium (B1175870) acetate (B1210297) buffer with methanol (B129727) (e.g., in a 90:10 ratio) has proven effective, achieving retention times of approximately 11.4 minutes on a C18 column. ump.edu.my A liquid chromatographic-fluorimetric method reported a very low detection limit of 0.02 pmol per injection. nih.gov

Effective sample preparation is crucial to remove interfering substances and concentrate the analyte before chromatographic analysis. The instability of L-5-MTHF necessitates specific handling procedures to prevent its degradation.

For plasma samples, a common initial step is deproteinization, often achieved using acetonitrile. nih.govresearchgate.net To prevent the oxidation of L-5-MTHF, a stabilizing agent such as ascorbic acid is typically added to the sample. nih.govnih.gov If any L-5-MTHF has oxidized to 5-methyl-5,6-dihydrofolate, the addition of ascorbic acid can help reduce it back to its active form. nih.gov Following deproteinization, the supernatant may be evaporated and the residue redissolved in water or the mobile phase to avoid peak broadening issues. nih.govresearchgate.net

Solid-phase extraction (SPE) is another widely used technique for cleaning up plasma samples. researchgate.net Sep-Pak C18 cartridges can effectively extract L-5-MTHF and an internal standard from the plasma matrix. researchgate.net In other advanced methods, affinity chromatography using folate-binding protein is employed for highly specific purification of folates from the plasma extract before analysis. researchgate.netnih.gov

For powdered matrices like infant formula , stability testing is a key consideration. Samples of the powder are taken for folate quantification at various intervals after production (e.g., 1, 2, 3, 4, 7, 10, 12, 15, and 18 months) to ensure the stability of calcium L-MTHF during storage. nih.gov The extraction process for such powders would similarly involve reconstitution and the use of reducing agents to protect the labile folate compound.

Spectrometric Approaches for Molecular Characterization

Liquid chromatography coupled with mass spectrometry (LC-MS), particularly tandem mass spectrometry (LC-MS/MS), has become a gold standard for the unambiguous identification and precise quantification of L-5-MTHF and its derivatives in complex samples. nih.gov This approach offers superior sensitivity and selectivity compared to other detection methods. nih.gov

In LC-MS/MS analysis, the HPLC eluate is interfaced with a mass spectrometer, typically using an electrospray ionization (ESI) source, which can be operated in either positive or negative ion mode. nih.govnih.gov Detection with the positive ionization mode has been found to produce a better response for L-5-MTHF. nih.gov The system is often operated in the multiple reaction monitoring (MRM) mode, where a specific precursor ion of the analyte is selected and fragmented to produce a characteristic product ion. nih.gov For L-5-MTHF, a common fragmentation transition monitored is m/z 460.2→313.3. nih.gov

This technique is powerful enough to differentiate and quantify various folate forms, including L-5-MTHF, unmetabolized folic acid, and folate catabolites, in a single run. nih.gov The use of stable isotope-labeled internal standards, such as [¹³C₅]-5-CH₃-H₄folate, is essential for accurate quantification, as it compensates for any analyte loss during sample preparation and variations in instrument response. nih.govnih.gov

Method Validation and Quality Control in Research Settings

Validation of analytical methods is a mandatory process to ensure that the data generated are reliable, reproducible, and fit for the intended purpose. wjarr.comscispace.com This involves evaluating several key performance parameters.

The Limit of Detection (LOD) is the lowest concentration of an analyte that can be reliably detected, while the Limit of Quantification (LOQ) is the lowest concentration that can be measured with acceptable precision and accuracy. wjarr.comscispace.com These parameters are critical for determining the sensitivity of an analytical method, especially when measuring endogenous levels of L-5-MTHF in biological fluids.

| Method | Matrix | LOD | LOQ | Source |

|---|---|---|---|---|

| HPLC-Fluorimetric | Foodstuffs | 0.02 pmol/injection | Not Reported | nih.gov |

| HPLC-Fluorimetric | Human Plasma | 1.7 nmol/L | Not Reported | researchgate.net |

| HPLC-Fluorimetric | Not Specified | 8 nmol/L | 10 nmol/L | researchgate.net |

| LC-MS | Plasma/Urine | 0.2 x 10⁻⁹ mol/L | 0.55 x 10⁻⁹ mol/L | nih.gov |

| LC-MS/MS | Human Serum | 0.07-0.52 nmol/L | Not Reported | researchgate.net |

| RP-HPLC | Drug Formulation | 0.24 µg/mL | 0.72 µg/mL | wjpmr.com |

Precision refers to the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is usually expressed as the relative standard deviation (RSD). Accuracy is the closeness of the analytical result to the true value, often assessed through recovery studies by spiking a blank matrix with a known amount of the analyte. Recovery is the percentage of the true concentration of a substance that is recovered during the analytical procedure.

| Method | Matrix | Precision (%RSD) | Accuracy/Recovery (%) | Source |

|---|---|---|---|---|

| HPLC-UV | Dietary Supplements | Intra-day: 1.38-2.90% Inter-day: 0.96-2.61% | 96.5-110.6% | ump.edu.my |

| HPLC-Fluorimetric | Foodstuffs | Day-to-day: <10% | 78-98% (depending on folate form) | nih.gov |

| HPLC-Fluorimetric | Human Plasma | Within-day & Inter-day: <8.1% | Inaccuracy did not exceed 8.7% | researchgate.net |

| HPLC-Fluorimetric | Not Specified | <5% (entire procedure) | 92.50% | researchgate.net |

| HPLC-MS/MS | Leafy Green Vegetables | 1-9% | 84-91% | nih.gov |

| RP-HPLC | Drug Formulation | 0.2% | 99.79% | wjpmr.com |

System Suitability Testing

System Suitability Testing (SST) is a critical component of analytical method validation, designed to ensure the entire chromatographic system is operating correctly at the time of analysis. austinpublishinggroup.comthermofisher.com This process verifies that the equipment, analytical operations, and samples constitute an integrated system that can be evaluated as a whole. thermofisher.com For the analysis of L-5-Methyltetrahydrofolate, SST is performed to confirm that the system is capable of producing reliable and reproducible results. austinpublishinggroup.comthermofisher.com The key parameters evaluated in SST for L-5-MTHF analysis are detailed below.

Primary SST parameters include resolution, repeatability (expressed as relative standard deviation of peak response and retention time), column efficiency, and tailing factor, as these indicate system specificity, precision, and column stability. rjpbcs.com Most modern chromatographic data systems can automate the calculation and reporting of these parameters. rjpbcs.com

A typical SST solution for L-5-MTHF analysis may contain the compound of interest along with known impurities or related substances to challenge the chromatographic system's ability to separate these components. fao.org For instance, a system suitability test solution might include L-5-MTHF-Ca and DiMeTHFA. fao.org Another complex SST solution could contain L-5-MTHF-Ca, HOMeTHFA, ABGA, L-Mefox, MeTHPA, FA, DHFA, and stereoisomers like L,D-5-MTHF and D,D-5-MTHF. fao.org

The following tables outline the common system suitability parameters and their typical acceptance criteria for the analysis of L-5-Methyltetrahydrofolate. These values are based on general chromatographic principles and findings from various studies.

Table 1: Key System Suitability Parameters and Acceptance Criteria

| Parameter | Typical Acceptance Criteria | Purpose |

| Resolution (Rs) | ≥ 2.0 between L-5-MTHF and the nearest eluting peak. chromforum.org A resolution of at least 5 between L-5-MTHF and MeTHPA has also been specified. fao.org | Ensures adequate separation of the analyte from other components. pharmaguideline.com |

| Tailing Factor (T) | ≤ 2.0. chromforum.org Some methods may accept a tailing factor greater than 2 if the method still performs adequately. chromforum.org | Measures peak symmetry; a value of 1 indicates a perfectly symmetrical peak. An increase in tailing can indicate a deteriorating column. chromforum.org |

| Theoretical Plates (N) | > 2000. chromforum.org | Indicates column efficiency; a higher number signifies better separation power. youtube.com |

| Relative Standard Deviation (RSD) for Peak Area | ≤ 2.0% for 5 or more replicate injections. thermofisher.comchromforum.org For low-level impurities, an RSD of 5-10% may be acceptable. youtube.com | Demonstrates the precision and repeatability of the analytical system. pharmaguideline.com |

| Relative Standard Deviation (RSD) for Retention Time | ≤ 2.0% for 5 or more replicate injections. chromforum.org | Ensures the stability of the chromatographic system over time. pharmaguideline.com |

| Capacity Factor (k') | > 2.0. chromforum.org | Indicates sufficient retention of the analyte on the column, ensuring it is separated from the void volume. austinpublishinggroup.comrjpbcs.com |

This table provides a general overview. Specific values and parameters may vary depending on the analytical method and regulatory requirements.

Table 2: Research Findings on System Suitability for L-5-MTHF Analysis

| Study Focus | Key Findings | Reference |

| HPLC Method for L-5-MTHF in Bacteria | A linear range of 0.5–50 µg/mL (r=0.9995) was established with an RSD of 1.11%, demonstrating good reproducibility. | researchgate.net |

| High-Throughput LC-MS/MS Method | Showed linearity for 5-methylTHF over a range of 0–200 nmol/L with a coefficient of determination (r²) of 0.9999. The total imprecision was 2.8–3.6% for 5-methylTHF. | nih.gov |

| HPLC Method for 5-MTHF in Dried Blood Spots | The method demonstrated a linear regression with R² of 0.98. Inter- and intra-assay variations were less than 10%. | ijpsdronline.com |

These research findings highlight the successful application of system suitability parameters to ensure the validity of analytical methods for L-5-Methyltetrahydrofolate in various biological matrices. The consistent achievement of acceptable criteria for linearity, precision, and accuracy underscores the robustness of these analytical techniques.

Synthetic and Stability Research of Calcium N5 Methyltetrahydrofolate

Research into Synthesis Pathways

The synthesis of Calcium N5-methyltetrahydrofolate, a crucial bioactive form of folate, is primarily focused on producing the biologically active (6S)-isomer. The main strategies involve chemical modifications and enzymatic reactions to achieve high purity and yield.

Chemical Modification Routes (e.g., Diastereoselective Crystallization)

Chemical synthesis of N5-methyltetrahydrofolate typically begins with the reduction of folic acid, which results in a racemic mixture of (6S)- and (6R)-tetrahydrofolic acid. fao.org Subsequent methylation of this mixture produces both the biologically active (6S)-N5-methyltetrahydrofolate and the inactive (6R)-isomer. jmb.or.kr The critical step in this route is the separation of these two diastereomers.

Diastereoselective crystallization is a widely employed technique for this separation. chemicalbook.comfao.org The process involves the formation of a salt, commonly the calcium salt, from the mixture of diastereomers. chemicalbook.com The differential solubility of the (6S) and (6R) calcium salts in a solvent system, often water, allows for the preferential crystallization of the desired (6S)-isomer. chemicalbook.comfao.org

A common industrial method involves the reduction of folic acid to yield (6R,S)-tetrahydrofolic acid. This is then reacted with formaldehyde (B43269) and subsequently reduced to form (6S,R)-N5-methyltetrahydrofolic acid. The addition of a calcium source, such as calcium chloride, induces the crystallization of the less soluble (6S)-isomer as its calcium salt. fao.org Recent advancements in this area include the use of asymmetric catalytic hydrogenation to directly produce (6S)-tetrahydrofolic acid from folic acid with a high diastereomeric excess, which simplifies the subsequent crystallization and purification steps, leading to higher yield and purity of the final Calcium L-5-methyltetrahydrofolate product. google.com

Table 1: Comparison of Synthesis Starting Materials and Key Process Steps

| Starting Material | Key Intermediate | Separation/Purification Method | Final Product |

| Folic Acid | (6S,R)-Tetrahydrofolic acid | Diastereoselective crystallization of the calcium salt | (6S)-N5-methyltetrahydrofolate Calcium Salt |

| Folic Acid | (6S)-Tetrahydrofolic acid (via asymmetric hydrogenation) | Salt formation and crystallization | (6S)-N5-methyltetrahydrofolate Calcium Salt |

Enzymatic Reaction Approaches

Enzymatic synthesis offers a highly specific alternative that directly produces the bioactive (6S)-isomer of N5-methyltetrahydrofolate, thereby avoiding the formation of the inactive (6R)-isomer and the need for chiral separation. rsc.orgrsc.org These methods utilize the stereospecificity of enzymes involved in the folate metabolic pathway.

One such approach involves a one-pot, three-enzyme cascade reaction starting from folic acid. rsc.orgrsc.org This system uses dihydrofolate reductase (DHFR) to asymmetrically reduce folic acid to (6S)-tetrahydrofolic acid (THF). rsc.orgrsc.orgebi.ac.uk Subsequently, other enzymes, such as serine hydroxymethyltransferase and methylenetetrahydrofolate reductase (MTHFR), can convert (6S)-THF into (6S)-N5-methyltetrahydrofolate. nih.govinchem.org A novel enzymatic cascade has been developed that can convert 34 mM of folic acid into 32.5 mM of L-5-MTHF, achieving a molar conversion rate of 95.6%. rsc.orgrsc.org

Another strategy involves engineering microorganisms like Escherichia coli or Lactococcus lactis to overproduce L-5-MTHF. jmb.or.krnih.gov By overexpressing key enzymes in the folate biosynthesis pathway, such as dihydrofolate reductase and methylenetetrahydrofolate reductase, and optimizing the supply of cofactors like NADPH, researchers have significantly increased the production yields of L-5-MTHF. jmb.or.krnih.gov

Stability in Research Matrices and Experimental Conditions

The stability of Calcium N5-methyltetrahydrofolate is a significant concern due to its susceptibility to degradation from factors like heat, oxidation, and light. nih.gov

Thermal and Oxidative Stability Studies

N5-methyltetrahydrofolate is known to be unstable, particularly in aqueous solutions, and its degradation is primarily caused by oxidation. nih.govresearchgate.net The degradation process often involves the cleavage of the C9-N10 bond in the molecule. nih.gov Studies have shown that the degradation of L-5-MTHF follows first-order reaction kinetics, and its stability is influenced by temperature and pH. researchgate.netnih.gov For example, the thermal degradation of 5-methyltetrahydrofolic acid at ambient pressure has an estimated Arrhenius activation energy of 79.98 kJ mol⁻¹. researchgate.net The stability is generally lower at higher temperatures and is also affected by pH, with greater stability observed at pH 4 compared to pH 6.8 in buffer systems. nih.gov Oxygen is a major factor affecting its stability. nih.gov

Table 2: Factors Affecting N5-Methyltetrahydrofolate Stability

| Factor | Effect on Stability | Reference |

| Temperature | Higher temperatures accelerate degradation. | nih.govresearchgate.net |

| Oxygen | Presence of oxygen is a primary cause of degradation. | nih.gov |

| Light | Light exposure can contribute to degradation. | nih.gov |

| pH | More stable at lower pH (e.g., pH 4) compared to neutral pH. | nih.govkuleuven.be |

Influence of Antioxidants (e.g., Ascorbic Acid) on Stability

The use of antioxidants is a key strategy to protect N5-methyltetrahydrofolate from oxidative degradation. Ascorbic acid (Vitamin C) and its salts are particularly effective in this regard. nih.govnih.gov Ascorbic acid can prevent the degradation of 5-MTHF in both model and food systems during thermal treatment. nih.gov The protective effect is proportional to the concentration of the antioxidant. nih.gov For instance, adding an equal molar concentration of vitamin C can highly preserve 5-MTHF. nih.gov Studies have shown that the addition of ascorbic acid can even help to regenerate thermally oxidized L-5-MTHF back to its original form. nih.gov In cerebrospinal fluid, a significant positive correlation has been observed between the levels of 5-MTHF and ascorbic acid, suggesting that ascorbic acid plays a role in protecting 5-MTHF from reactive oxygen species. nih.gov

Interactions with Food Components and Biopolymers (e.g., Casein, Soy Protein Isolate)

The stability of Calcium N5-methyltetrahydrofolate can be significantly influenced by its interactions with components in food matrices. Biopolymers such as casein and soy protein isolate (SPI) have been investigated for their potential to stabilize folates. mdpi.comdntb.gov.ua

Studies have shown that both folic acid and 5-methyltetrahydrofolate (MTFA) can spontaneously bind to sodium caseinate (NaCas), forming complexes that enhance the stability of the folates under both light and dark conditions. dntb.gov.ua The binding with caseinates is driven by different forces; hydrophobic interactions are primary for folic acid, while hydrogen bonds are more significant for MTFA. nih.gov The addition of low concentrations of calcium ions did not negatively impact the binding between MTFA and NaCas. nih.gov

Similarly, interactions with soy protein isolate (SPI) have been explored. mdpi.comdntb.gov.ua Spectrofluorometric analysis and molecular docking simulations have revealed that folates bind to SPI, which can enhance the physical and thermal stability of the protein. mdpi.comnih.gov Interestingly, while SPI complexes significantly enhanced the stability of folic acid, a similar protective effect was not observed for MTFA, which is attributed to their different degradation pathways. mdpi.comnih.gov

Strategies for Enhancing Stability in Research Applications (e.g., Microencapsulation)

The inherent instability of N5-methyltetrahydrofolate, the biologically active form of folate, presents a significant challenge in research and fortification applications. It is susceptible to degradation from factors such as heat, oxidation, light, and acidic pH. nih.govresearchgate.netnih.gov Consequently, various strategies have been researched to protect the compound and enhance its stability.

One of the most promising and extensively studied strategies is microencapsulation. This technique involves enclosing the active compound within a protective matrix or wall material, effectively creating a physical barrier against degradative environmental factors. nih.gov Microencapsulation not only improves stability but can also facilitate controlled release. nih.govnih.gov

Research has focused on various materials and methods for encapsulating folates, including Calcium N5-methyltetrahydrofolate, to improve retention during processing and storage.

Microencapsulation Research Findings

Studies have demonstrated the efficacy of microencapsulation in preserving 5-methyltetrahydrofolic acid (5-MTHF) during thermal processing like extrusion. In one study, microencapsulated 5-MTHF retained 84–94.5% of its content, whereas the unencapsulated form retained only 65.3–83.2% under the same conditions. researchgate.netuq.edu.au The protective effect of encapsulation was found to be more significant at higher extrusion temperatures. researchgate.netuq.edu.au

The choice of wall material is critical to the success of microencapsulation. A combination of pectin (B1162225) and sodium alginate, particularly at an 80:20 ratio, was found to be effective for encapsulating 5-MTHF via spray drying, achieving a loading efficiency of 60%. researchgate.netuq.edu.au Another study on folic acid, a related folate, showed that encapsulation using horse chestnut starch and β-cyclodextrin improved thermal stability. researchgate.net

In the context of food fortification, a study on noodles fortified with L-5-methyltetrahydrofolate (L-5-MTHF) found that the loss of the free form of the vitamin was greatest after cooking. nih.gov In contrast, the recovery of microencapsulated L-5-MTHF was significantly higher and was comparable to that of the more stable folic acid. nih.gov The inclusion of sodium ascorbate (B8700270) with the microencapsulated folate further enhanced its stability after boiling and frying. nih.gov

The table below summarizes key findings from studies on the microencapsulation of 5-MTHF and related folates.

| Encapsulant Material | Encapsulation Method | Substrate | Key Stability Finding | Reference(s) |

| Pectin & Sodium Alginate (80:20) | Spray Drying | 5-MTHF | Enhanced stability during extrusion (84-94.5% retention vs 65.3-83.2% for free form). | researchgate.netuq.edu.au |

| Modified Starch | Not specified | L-5-MTHF | Percentage recovery in cooked noodles was not significantly different from folic acid. | nih.gov |

| Horse Chestnut Starch & β-Cyclodextrin | Spray Drying | Folic Acid | Microcapsules showed higher transition and melting temperatures, indicating greater thermal stability. | researchgate.net |

| Lycopodium clavatum Sporopollenin | Not specified | Folic Acid | Provided photostability under UV and sunlight, with pH-dependent controlled release. | nih.gov |

Other Stabilization Strategies

Beyond microencapsulation, other research avenues have been explored to enhance the stability of Calcium N5-methyltetrahydrofolate.

Crystalline Structure: Research has indicated that the specific crystalline form of the salt has a significant impact on its stability. A novel crystal form, designated as "crystal form C" of 6S-5-methyltetrahydrofolate calcium salt (MTHF CAC), was demonstrated to be more stable than crystal form I (MTHF CA) and an amorphous glucosamine (B1671600) salt form (MTHF GA). nih.govresearchgate.netcolab.ws The degradation of the amorphous form was the fastest, followed by crystal form I, with crystal form C being the most stable. mdpi.com

The stability of these different forms was compared over time, with the following degradation rate constants and t₀.₉ values (time for 10% degradation) calculated.

| Compound Form | Degradation Rate Constant (k) (s⁻¹) | t₀.₉ (hours) | Reference |

| MTHF CAC (Crystal Form C) | (7.83 × 10⁻³) ± 0.00 | 13.4 ± 0.00 | mdpi.com |

| MTHF CA (Crystal Form I) | (1.06 × 10⁻²) ± 0.00 | 10.2 ± 0.00 | mdpi.com |

| MTHF GA (Amorphous Glucosamine Salt) | (2.34 × 10⁻²) ± 0.02 | 4.51 ± 0.04 | mdpi.com |

Use of Antioxidants: The oxidative degradation of 5-MTHF is a primary pathway for its loss. nih.gov The addition of antioxidants has been shown to be an effective protective strategy. In studies involving egg yolk, the addition of Vitamin C or Vitamin E protected 5-MTHF from degradation during thermal pasteurization. nih.gov By adding 0.2% (w/v) Vitamin E, the retention rate of 5-MTHF during pasteurization was 94.16% ± 0.48%. nih.gov Similarly, combining stabilizers like dithiothreitol (B142953) (DTT) and Vitamin C was found to effectively prevent degradation during analytical sample preparation. mdpi.com

Inert Atmosphere Processing: Since oxygen is a key factor in the degradation of 5-MTHF, processing under an inert atmosphere can significantly improve stability. nih.gov Utilizing an inert gas like nitrogen (N₂) during spray-drying was shown to be an effective method for enhancing the stability of 5-MTHF in egg yolk. nih.gov

Future Research Directions and Unresolved Questions

Elucidating Differential Effects on Intracellular Mechanisms Compared to Other Folates

A primary area of future investigation lies in dissecting the distinct intracellular effects of Calcium N5-methyltetrahydrofolate compared to other folates like folic acid. While both serve as folate sources, their metabolic pathways and efficiencies differ significantly. Folic acid, a synthetic form, requires a multi-step enzymatic reduction to become the active L-5-MTHF. fao.orgpharmarte.com In contrast, Calcium N5-methyltetrahydrofolate provides the body with the readily usable form of folate, bypassing these conversion steps. etprotein.comnih.gov This is particularly relevant for individuals with genetic polymorphisms in the methylenetetrahydrofolate reductase (MTHFR) enzyme, which can impair the conversion of folic acid to its active form. nih.govseekinghealth.com

Future studies will likely focus on how these differing metabolic routes impact downstream cellular processes. For instance, research could explore whether the direct provision of L-5-MTHF leads to more efficient one-carbon metabolism, which is crucial for DNA synthesis and repair, and the regulation of gene expression through methylation. aacrjournals.orgnih.gov Comparative studies using advanced cellular models could illuminate subtle but significant differences in nucleotide biosynthesis, amino acid metabolism, and epigenetic regulation. nih.gov

Furthermore, the "methyl trap" hypothesis, where a deficiency in vitamin B12 can lead to an accumulation of N5-methyltetrahydrofolate and a functional folate deficiency, warrants further investigation in the context of supplementation with different folate forms. nih.gov Understanding how Calcium N5-methyltetrahydrofolate interacts with the methionine cycle and other interconnected metabolic pathways will be crucial. nih.gov

Advanced Omics Approaches in Preclinical Research (e.g., Proteomics, Metabolomics)

The advent of "omics" technologies offers powerful tools to gain a comprehensive understanding of the biological impact of Calcium N5-methyltetrahydrofolate. nih.gov Proteomics and metabolomics, in particular, can provide a global snapshot of the changes in protein and metabolite profiles within cells and tissues in response to this compound.

Proteomics can identify and quantify the abundance of thousands of proteins, revealing how Calcium N5-methyltetrahydrofolate influences cellular machinery. nih.govrevespcardiol.org This could include enzymes involved in one-carbon metabolism, proteins related to cellular signaling, and those involved in cellular stress responses. For example, a proteomics approach could be used to compare the protein expression profiles of cells treated with Calcium N5-methyltetrahydrofolate versus folic acid, highlighting differential effects on cellular pathways.

Development of Novel Research Models for Specific Biological Systems

To better understand the in vivo effects of Calcium N5-methyltetrahydrofolate, the development of more sophisticated research models is essential. While traditional cell culture and animal models have been valuable, they may not fully recapitulate the complexity of human physiology.

Future research could utilize organoid models , which are three-dimensional cell cultures that mimic the structure and function of specific organs. These models can provide a more physiologically relevant system to study the effects of Calcium N5-methyltetrahydrofolate on tissues such as the brain, liver, and gut.

Genetically engineered mouse models with specific mutations in folate-related genes, such as MTHFR, will continue to be invaluable for studying the efficacy of Calcium N5-methyltetrahydrofolate in overcoming genetic predispositions to folate deficiency. mdpi.com Recent studies in animal models have also begun to explore the effects of varying folate intake on aging and metabolic health, suggesting that optimal levels may change throughout the lifespan. news-medical.netsciencedaily.com Further research using such models could elucidate the long-term consequences of supplementation with different forms of folate.

Additionally, the use of non-mammalian models like zebrafish can offer rapid and high-throughput screening capabilities to assess the effects of Calcium N5-methyltetrahydrofolate on embryonic development and cardiovascular function. mdpi.com

Exploration of Calcium N5-Methyltetrahydrofolate's Role in Specific Cellular Signaling Pathways

Beyond its well-established role in one-carbon metabolism, future research will likely explore the involvement of Calcium N5-methyltetrahydrofolate in specific cellular signaling pathways. Calcium itself is a ubiquitous second messenger involved in a vast array of cellular processes. nih.gov

Investigations could focus on how the calcium component of this compound influences intracellular calcium signaling and its interplay with mitochondrial function. alliedacademies.org Mitochondria are key regulators of calcium homeostasis, and alterations in mitochondrial calcium levels can impact energy production and cell survival. alliedacademies.org Studies could explore whether Calcium N5-methyltetrahydrofolate has unique effects on mitochondrial calcium uptake and its downstream consequences compared to other folate forms.

Furthermore, the link between folate metabolism and signaling pathways such as the Wnt signaling pathway, which is implicated in development and disease, is an area ripe for exploration. nih.gov Understanding how Calcium N5-methyltetrahydrofolate modulates these pathways could reveal new therapeutic applications for this compound.

Optimization of Research Methodologies for Enhanced Sensitivity and Specificity

Advancements in analytical techniques are crucial for accurately measuring and understanding the metabolism of Calcium N5-methyltetrahydrofolate. High-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS) are standard methods for quantifying different folate forms. eurofins.innih.govnih.gov

Future research will focus on optimizing these methods to enhance their sensitivity and specificity, allowing for the detection of very low concentrations of folate metabolites in various biological samples. cabidigitallibrary.org This includes developing more robust sample preparation techniques to prevent the degradation of labile folate compounds. nih.gov

The development of non-radioactive assays and improved methods for fluorescence detection will also contribute to more efficient and safer research practices. nih.gov Furthermore, establishing standardized methodologies and reference materials will be essential for ensuring the comparability of results across different studies. nih.govfao.org

Q & A

Q. How is enantiomeric purity assessed for Calcium L-5-methyltetrahydrofolate?

- Methodology : Chiral chromatography with a phosphate buffer mobile phase.

- Critical parameters : Resolution ≥1.5 between L- and D-isomers.

- Calculation : The percentage of D-isomer is determined via:

Acceptance criteria: ≤1.0% D-isomer .

Q. What are the key stability-indicating tests for Calcium N5-methyltetrahydrofolate in research samples?

- Tests include :

- Degradation product analysis : Quantify impurities like 4-aminobenzoyl-glutamic acid (≤0.5%), 4a-hydroxy-5-methyltetrahydrofolic acid (≤0.5%), and folic acid (≤0.5%) using HPLC .

- Storage conditions : Store in airtight, light-resistant containers at -20°C (powder) or -80°C (solutions) to prevent oxidation .

Advanced Research Questions

Q. How do cross-reactivity challenges impact immunoassays for folate derivatives, and how can they be mitigated?

- Issue : Cross-reactivity with structurally similar compounds (e.g., folic acid, N5-formyltetrahydrofolate) can produce false positives in methotrexate or folate assays at supraphysiological concentrations (>2 μg/L) .

- Mitigation : Use mass spectrometry (LC-MS/MS) for specificity. For example, capillary electrophoresis with optimized background electrolytes (e.g., 10 mM acetate + 3.5 mM ammonia, pH 4.5) achieves baseline separation of 5-methyltetrahydrofolate from serum interferents like uric acid .

Q. What experimental models elucidate the role of Calcium N5-methyltetrahydrofolate in SAM-dependent methylation and homocysteine recycling?

- In vitro models : Use methionine synthase-deficient cell lines supplemented with 5-methyltetrahydrofolate to study homocysteine-to-methionine conversion.

- Key findings : SAM allosterically inhibits methylenetetrahydrofolate reductase (MTHFR), creating a feedback loop that regulates 5-methyltetrahydrofolate synthesis. Depleting SAM increases MTHFR activity, restoring methylation capacity .

Q. How can researchers resolve contradictions in reported neuroregenerative effects of Calcium N5-methyltetrahydrofolate?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.